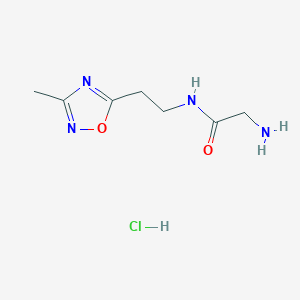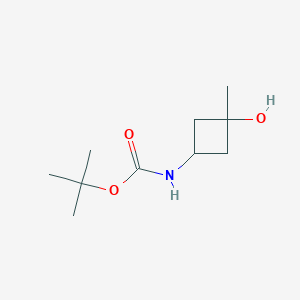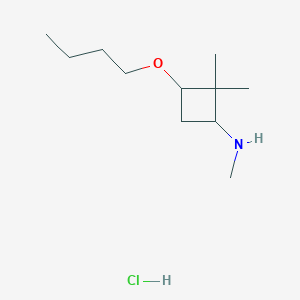
4-Bromo-6-chloropyridin-2-amine
Descripción general
Descripción
4-Bromo-6-chloropyridin-2-amine, also known as 4-BCPA, is a heterocyclic compound used in the synthesis of various pharmaceuticals. It is a versatile building block in organic synthesis and can be used in a variety of reactions. The synthesis of 4-BCPA is straightforward and relatively simple, making it an attractive option for laboratory experiments. In addition to its use in the synthesis of pharmaceuticals, 4-BCPA has been studied for its scientific research applications, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Rearrangements and Amination Processes
One notable application involves the rearrangements during aminations of halopyridines, which presumably involve a pyridyne intermediate. This process has been observed in reactions with potassium amide in liquid ammonia, leading to the formation of aminopyridines through intermediate stages that may include ethoxy derivatives of pyridyne. Such reactions exemplify the compound's utility in synthesizing aminated derivatives of pyridines, which are essential in various chemical syntheses (Pieterse & Hertog, 2010).
Catalyzed Amination
Another significant application is the palladium-Xantphos complex catalyzed amination of polyhalopyridines. This methodology emphasizes the compound's role in selective amination reactions, providing high yields and excellent chemoselectivity. Such catalyzed aminations are crucial for developing synthetic routes for complex organic molecules, demonstrating the compound's importance in facilitating efficient and selective chemical transformations (Ji, Li, & Bunnelle, 2003).
Synthesis of Derivatives
The research also extends to the synthesis of various derivatives through reactions involving 4-Bromo-6-chloropyridin-2-amine. For instance, studies on the regioselective displacement reaction with ammonia have shed light on the synthesis of substituted pyrimidines, contributing to the development of new molecules with potential applications in materials science and pharmaceuticals (Doulah et al., 2014).
Fluorescence Applications
Moreover, derivatives synthesized from this compound have been explored for their solid-state fluorescence properties. These findings are significant for applications in material sciences, especially in designing fluorescent materials and sensors (Ershov et al., 2017).
Anticancer Research
In the realm of medicinal chemistry, derivatives of this compound have been investigated for their potential as EGFR inhibitors, showcasing the compound's relevance in developing targeted anticancer agents. This research direction emphasizes the importance of such chemical intermediates in synthesizing bioactive molecules with specific therapeutic applications (Allam et al., 2020).
Mecanismo De Acción
Target of Action
It’s worth noting that this compound belongs to the class of organic compounds known as aminopyrazines , which are known to interact with various biological targets.
Mode of Action
As an aminopyrazine, it may interact with its targets through hydrogen bonding due to the presence of the amino group
Análisis Bioquímico
Biochemical Properties
4-Bromo-6-chloropyridin-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can influence the activity of the kinases, leading to changes in cellular signaling pathways . Additionally, this compound can bind to specific receptors on the cell surface, affecting the downstream signaling cascades.
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of certain genes involved in cell proliferation and apoptosis . This compound can also affect cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions. Studies have shown that this compound is relatively stable at room temperature when stored in a dark place and under an inert atmosphere . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. In some cases, high doses of this compound can cause toxic or adverse effects, such as cell death or tissue damage . It is important to determine the optimal dosage to achieve the desired effects without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with metabolic enzymes, influencing the flux of metabolites through these pathways. For example, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites . These interactions can lead to changes in the levels of metabolites and affect overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is important for its function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism.
Propiedades
IUPAC Name |
4-bromo-6-chloropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2/c6-3-1-4(7)9-5(8)2-3/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMVAXRYNDYCBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1N)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858645 | |
| Record name | 4-Bromo-6-chloropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1206250-19-2 | |
| Record name | 4-Bromo-6-chloropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Tert-butyl 8-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1377807.png)



![3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1377813.png)

![3-[(2-amino-9H-purin-6-yl)amino]propanoic acid](/img/structure/B1377818.png)